Dope-mal

Description

Properties

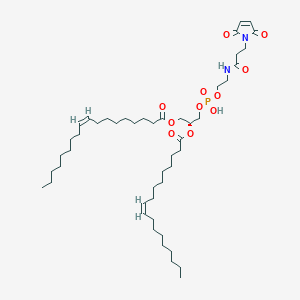

Molecular Formula |

C48H83N2O11P |

|---|---|

Molecular Weight |

895.2 g/mol |

IUPAC Name |

[(2R)-3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C48H83N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(54)58-41-43(61-48(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-60-62(56,57)59-40-38-49-44(51)37-39-50-45(52)35-36-46(50)53/h17-20,35-36,43H,3-16,21-34,37-42H2,1-2H3,(H,49,51)(H,56,57)/b19-17-,20-18-/t43-/m1/s1 |

InChI Key |

LCNRIZXWHOCCGU-OYJIOEIKSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DOPE-Mal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(3-(2-pyridyldithio)propionate) (DOPE-Mal), a critical component in advanced drug delivery systems. We will delve into its core functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical and biological interactions.

Core Mechanism of Action: Thiol-Maleimide Conjugation

DOPE-Mal is a synthetic phospholipid derivative designed for the functionalization of liposomes and other lipid-based nanoparticles. Its primary mechanism of action revolves around the highly specific and efficient reaction between its maleimide headgroup and thiol (-SH) moieties present on various biomolecules, such as peptides, antibodies, and other targeting ligands. This conjugation reaction, a Michael addition, results in the formation of a stable thioether bond, effectively anchoring the desired ligand to the surface of the lipid carrier.

The dioleoyl (DOPE) lipid anchor ensures the stable integration of the functionalized lipid into the liposomal bilayer. The maleimide group serves as a reactive handle for the covalent attachment of thiol-containing molecules. This strategic design allows for the creation of targeted drug delivery vehicles that can selectively recognize and bind to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects.

Reaction Specificity and pH Dependence

The thiol-maleimide conjugation is highly chemoselective within a specific pH range. The reaction proceeds most efficiently at a pH between 6.5 and 7.5. Below this range, the thiol group is predominantly protonated, reducing its nucleophilicity and slowing the reaction rate. Conversely, at a pH above 7.5, the maleimide ring becomes susceptible to hydrolysis, rendering it inactive for conjugation. Furthermore, at higher pH values, primary amines (e.g., from lysine residues in proteins) can compete with thiols for reaction with the maleimide group, leading to a loss of specificity.

Quantitative Data

The efficiency and kinetics of the DOPE-Mal conjugation are critical parameters in the development of targeted drug delivery systems. The following tables summarize key quantitative data related to the maleimide-thiol reaction.

| Parameter | Value | Conditions | Reference(s) |

| Reaction pH Optimum | 6.5 - 7.5 | Aqueous buffer | |

| Second-Order Rate Constant | 100 - 1000 M⁻¹s⁻¹ | Dependent on thiol structure and pH | |

| Conjugation Efficiency | Up to 84% | Maleimide-functionalized nanoparticles with a thiol-containing peptide |

Table 1: Key Parameters of Maleimide-Thiol Conjugation

| Side Reaction | Conditions Favoring the Reaction | Consequences | Mitigation Strategies |

| Maleimide Hydrolysis | pH > 7.5 | Inactivation of the maleimide group | Maintain pH between 6.5 and 7.5 |

| Retro-Michael Reaction | Presence of excess thiols (e.g., glutathione) | Reversal of the conjugation, leading to drug release | Ring-opening of the succinimide thioether adduct |

| Thiazine Rearrangement | Conjugation with N-terminal cysteine | Formation of a more stable thiazine structure | Can be a desired outcome for increased stability |

Table 2: Potential Side Reactions and Mitigation Strategies

Experimental Protocols

Synthesis of DOPE-Mal

While a detailed, step-by-step synthesis protocol for DOPE-Mal is best sourced from specialized chemical synthesis literature, the general approach involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) with a maleimide-containing activating agent, such as N-succinimidyl 3-maleimidopropionate. The reaction is typically carried out in an organic solvent in the presence of a non-nucleophilic base.

Protocol for Conjugation of a Thiol-Containing Peptide to DOPE-Mal Liposomes

This protocol provides a general workflow for the conjugation of a cysteine-containing peptide to pre-formed liposomes incorporating DOPE-Mal.

Materials:

-

Pre-formed liposomes containing a known molar percentage of DOPE-Mal.

-

Thiol-containing peptide.

-

Degassed conjugation buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.0).

-

Size-exclusion chromatography (SEC) column for purification.

Procedure:

-

Liposome Preparation: Prepare liposomes using a standard method (e.g., thin-film hydration followed by extrusion) to achieve the desired size distribution. The lipid composition should include the desired molar percentage of DOPE-Mal.

-

Peptide Solution Preparation: Dissolve the thiol-containing peptide in the degassed conjugation buffer. Degassing is crucial to prevent oxidation of the thiol group.

-

Conjugation Reaction:

-

Add the peptide solution to the liposome suspension. The molar ratio of peptide to DOPE-Mal should be optimized, but a starting point is often a 1:2 to 1:5 molar ratio of thiol to maleimide.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

-

Quenching (Optional): To stop the reaction, a small molecule thiol, such as cysteine or 2-mercaptoethanol, can be added to react with any remaining maleimide groups.

-

Purification: Separate the peptide-conjugated liposomes from unreacted peptide and other small molecules using size-exclusion chromatography.

-

Characterization:

-

Determine the concentration of the conjugated peptide using a suitable protein quantification assay (e.g., BCA or fluorescence-based methods).

-

Analyze the size and zeta potential of the final liposomal product using dynamic light scattering (DLS).

-

Visualizations

Caption: Covalent bond formation between DOPE-Mal and a thiol.

Caption: Step-by-step workflow for peptide conjugation.

Caption: General pathway for cellular internalization.

Intracellular Fate and Further Considerations

Upon reaching the target cell, DOPE-Mal functionalized liposomes are typically internalized through receptor-mediated endocytosis. The specific signaling pathways activated upon liposome binding and uptake are complex and can depend on the nature of the targeting ligand and the cell type. Generally, the process involves the clustering of receptors and the recruitment of cellular machinery to form an endocytic vesicle.

Once inside the cell, the liposome is trafficked through the endo-lysosomal pathway. The acidic environment of the late endosome and lysosome can facilitate the degradation of the liposome and the release of its cargo. The stability of the thioether bond within the intracellular environment is a key consideration. While generally stable, it can be susceptible to cleavage through a retro-Michael reaction, especially in the presence of high concentrations of intracellular thiols like glutathione. However, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a more stable ring-opened structure, which is less prone to the retro-Michael reaction.

Further research is ongoing to fully elucidate the specific intracellular signaling cascades triggered by various functionalized liposomes and to engineer linkers with precisely controlled stability for optimal drug release profiles.

An In-depth Technical Guide to the Synthesis and Purification of DOPE-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-maleimide (DOPE-Mal). This functionalized phospholipid is a critical reagent in the development of targeted drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), and for the bioconjugation of peptides, antibodies, and other thiol-containing molecules to lipid bilayers.

Introduction

DOPE-Maleimide is a derivative of the naturally occurring phospholipid DOPE, featuring a reactive maleimide group at the terminus of its polar headgroup.[1][2] This maleimide moiety allows for the covalent conjugation of sulfhydryl (thiol) groups via a Michael addition reaction, forming a stable thioether bond. This specific reactivity is widely employed to anchor targeting ligands or therapeutic molecules to the surface of lipid-based nanoparticles, enhancing their efficacy and specificity. The dioleoyl (18:1) fatty acid chains of DOPE confer a cone-shaped molecular geometry that can promote the formation of non-bilayer lipid phases, a property that is often exploited to facilitate the endosomal escape of delivered cargo.

Synthesis of DOPE-Maleimide

The synthesis of DOPE-Mal is typically achieved through the reaction of the primary amine of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) with a heterobifunctional crosslinker containing an amine-reactive group (most commonly an N-hydroxysuccinimide, or NHS, ester) and a maleimide group. A widely used crosslinker for this purpose is succinimidyl 4-(p-maleimidophenyl)butyrate (SMPB) or similar reagents like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

The reaction proceeds in two conceptual steps, though often performed as a one-pot synthesis where the crosslinker is first reacted with the lipid. The NHS ester reacts with the primary amine of the DOPE headgroup to form a stable amide bond, leaving the maleimide group available for subsequent conjugation reactions.

Core Reaction Pathway

References

Technical Guide: In Vitro Toxicity of DOPE-Maleimide Formulations

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicity profile of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide] (DOPE-Mal) formulations. DOPE-Mal is a maleimide-functionalized phospholipid integral to modern drug delivery systems, enabling the covalent conjugation of thiol-containing ligands, such as antibodies and peptides, to the surface of liposomes for targeted therapy. Understanding the inherent cytotoxicity of these delivery vehicles is critical for the accurate interpretation of preclinical data and the development of safe and effective nanomedicines.

Overview of DOPE-Mal Cytotoxicity

The primary function of the maleimide group in DOPE-Mal is to react with thiol (sulfhydryl) groups on proteins or peptides to form a stable thioether bond. This allows for the decoration of liposome surfaces, enhancing their targeting capabilities. A key concern in the development of such functionalized liposomes is whether the maleimide moiety itself imparts additional toxicity.

Based on available research, maleimide-functionalized liposomes, including those formulated with DOPE-Mal, generally exhibit minimal intrinsic cytotoxicity at concentrations typically used in in vitro studies.[1][2][3] The covalent binding capability of the maleimide group does not appear to significantly increase the toxicity of the liposomal carrier itself.[1][2] Studies have shown that blank liposomes functionalized with maleimide are often non-toxic at low to moderate concentrations. The primary driver of toxicity in drug-loaded formulations is almost always the encapsulated therapeutic agent (e.g., doxorubicin) rather than the maleimide-lipid conjugate.

However, it is important to note that like many cationic lipids used in liposomal formulations, components can become toxic at very high concentrations. The overall toxicity is dependent on the specific formulation, including the molar ratio of the maleimide-lipid, the presence of other lipids like cholesterol, and the cell type being investigated.

Quantitative Data Summary

The following table summarizes key findings on the in vitro cytotoxicity of maleimide-functionalized liposome formulations from various studies. Direct IC50 values for blank DOPE-Mal liposomes are not commonly reported, as their toxicity is generally low. The focus is often on comparing the functionalized liposomes to their non-functionalized counterparts.

| Formulation | Cell Line(s) | Concentration Range / Metric | Key Cytotoxicity Findings | Reference |

| Maleimide-functionalized Liposomes (Mal-Lip) | Various | Tested range of lipid concentrations | Showed minimal cytotoxicity; the maleimide functionality did not increase the toxicity of liposomes. | |

| Blank Maleimide-Liposomes (M-Lip) vs. Blank non-functionalized Liposomes (Lip) | 4T1 (mouse breast cancer) | Low concentrations | Both blank M-Lip and blank Lip were found to be non-toxic at the tested concentrations. | |

| Empty Maleimide-modified GGLG-liposomes (M-GGLG) | HeLa, HCC1954, MDA-MB-468 | Up to >1000 mg/L | Cytotoxicity was observed only at extremely high lipid concentrations after 48 hours of incubation. | |

| Doxorubicin-loaded M-Lip (M-Lip/Dox) vs. Dox-loaded Lip (Lip/Dox) | 4T1 | Dose-dependent | M-Lip/Dox showed stronger inhibitory effect on cell growth than Lip/Dox, suggesting enhanced uptake and efficacy, not increased carrier toxicity. | |

| Cationic Liposomes (DOPE-based) | Murine Macrophages, U937 | ED50 values reported | Cationic lipids, particularly when combined with DOPE, can be highly toxic to phagocytic cells. Toxicity is dependent on the specific cationic lipid used. |

Thiol-Maleimide Conjugation and Cellular Interaction

The foundational chemistry of DOPE-Mal involves the reaction between its maleimide headgroup and a thiol group. This reaction is central to its utility in targeted drug delivery. Furthermore, the interaction with cell-surface thiols is hypothesized to be a mechanism for enhanced cellular uptake.

References

understanding DOPE-Mal fusogenic behavior

An In-depth Technical Guide to the Fusogenic Behavior of DOPE-Containing Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral phospholipid widely employed in advanced drug delivery systems, particularly in lipid nanoparticle (LNP) formulations for nucleic acid therapies.[1] Its profound fusogenic properties are pivotal for overcoming a critical barrier in intracellular delivery: the escape from endosomal compartments. This technical guide provides a comprehensive exploration of the core principles underlying DOPE's fusogenic behavior, detailed experimental protocols for its characterization, and quantitative data to inform formulation development. The term "DOPE-Mal" in the context of fusogenic behavior likely refers to DOPE lipids functionalized with a maleimide group for conjugation purposes. While this guide focuses on the intrinsic fusogenic nature of DOPE, the principles and methodologies described herein are foundational for understanding and characterizing such functionalized systems.

Core Concepts: The Fusogenic Nature of DOPE

The fusogenicity of DOPE is intrinsically linked to its unique molecular geometry. Unlike cylindrical phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) that favor the formation of stable lipid bilayers, DOPE possesses a small hydrophilic headgroup relative to its two unsaturated oleoyl chains.[1][2] This imparts a conical shape to the molecule, which induces negative curvature strain within a lipid bilayer.[2] This structural attribute makes DOPE-containing membranes prone to transition from a lamellar (bilayer) phase to a non-lamellar, inverted hexagonal (HII) phase.[1] This phase transition is a key mechanistic step in membrane destabilization and fusion.

In the context of drug delivery, when a DOPE-containing LNP is internalized by a cell via endocytosis, it becomes entrapped within an endosome. The endosomal environment progressively acidifies, dropping from a pH of ~6.2 in early endosomes to ~5.0-6.0 in late endosomes. This acidic environment can trigger the protonation of ionizable lipids within the LNP, leading to a net positive charge and electrostatic interactions with the negatively charged lipids of the endosomal membrane. Concurrently, the acidic pH promotes the lamellar-to-HII phase transition of DOPE, which destabilizes the endosomal membrane, facilitating the fusion of the LNP and endosomal membranes and the subsequent release of the therapeutic cargo into the cytoplasm, thereby avoiding degradation in lysosomes.

Quantitative Analysis of DOPE's Fusogenic Activity

The fusogenic potential of a liposomal formulation is significantly influenced by its lipid composition. The inclusion of DOPE as a "helper lipid" is often critical for achieving efficient membrane fusion, particularly in formulations containing cationic lipids designed to interact with negatively charged cell surfaces.

Table 1: Comparative Fusion Efficiency of DOPE vs. DOPC

| Lipid Formulation | Fusion Efficiency (%) | Uptake Mechanism |

| DOPE/DOTAP | 87 (± 8) | Membrane Fusion |

| DOPC/DOTAP | 7 (± 3) | Endocytosis |

| Data from a study comparing the fusogenic behavior of liposomes containing either DOPE or DOPC with the cationic lipid DOTAP. The significantly higher fusion efficiency of the DOPE-containing formulation highlights its superior fusogenic properties. |

Table 2: Influence of DOPE Molar Ratio on LNP Properties and Transfection Efficiency

| Cationic Lipid | DOPE Molar Ratio (%) | Particle Size (nm) | ζ-potential (mV) | Transfection Efficiency |

| 2X3 | 33.3 | ~150-200 | ~ +30-40 | Moderate |

| 2X3 | 50 | ~100-150 | ~ +40-50 | High |

| 2X3 | 66.7 | ~90-140 | ~ +50-60 | Highest |

| Data synthesized from a study investigating the impact of the molar ratio of DOPE to the cationic lipid 2X3 on the physicochemical properties and mRNA transfection efficiency of lipoplexes. Increasing the molar ratio of DOPE generally led to smaller particle sizes and increased transfection efficiency. |

Table 3: pH-Dependent Calcein Leakage from DOPE:CHEMS Liposomes

| Liposome Composition (molar ratio) | pH | Incubation Time (min) | Calcein Leakage (%) |

| DOPE:CHEMS (6:4) | 7.4 | 240 | < 10 |

| DOPE:CHEMS (6:4) | 5.5 | 240 | ~ 40 |

| DOPE:CHEMS (6:4) with 10% DSPE-PEG750 | 5.5 | 240 | ~ 25 |

| DOPE:CHEMS (6:4) with 10% DSPE-PEG2000 | 5.5 | 240 | ~ 15 |

| Data from a study on the pH-responsive release from DOPE:CHEMS liposomes. The results demonstrate significantly increased leakage at a lower pH, characteristic of the endosomal environment. The inclusion of PEGylated lipids enhances stability and reduces leakage. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the fusogenic properties of DOPE-containing formulations.

Protocol 1: Preparation of Cationic DOTAP/DOPE Liposomes by Thin-Film Hydration

This protocol describes the preparation of cationic liposomes suitable for applications such as gene delivery.

Materials:

-

1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Chloroform

-

Hydration buffer (e.g., sterile, nuclease-free water or HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve DOTAP and DOPE in chloroform at the desired molar ratio (e.g., 1:1) in a round-bottom flask.

-

Attach the flask to a rotary evaporator and immerse it in a water bath (30-40°C).

-

Rotate the flask and gradually reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the inner surface.

-

Further dry the film under high vacuum for at least 1-2 hours to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired volume of pre-warmed (30-40°C) hydration buffer to achieve the target lipid concentration (typically 1-10 mg/mL).

-

Vigorously vortex or hand-shake the flask to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

-

-

Sizing:

-

To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator to clarity (typically 2-5 minutes).

-

Alternatively, for more uniform sizing, extrude the MLV suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome extruder. The extrusion should be performed at a temperature above the lipid phase transition temperature.

-

-

Storage:

-

Store the prepared liposomes at 4°C. For short-term storage, they are typically stable for a few days to a week.

-

Protocol 2: FRET-Based Lipid Mixing Assay

This assay quantifies the mixing of lipids between two liposome populations, indicating membrane fusion. It is based on the principle of Förster Resonance Energy Transfer (FRET) between a donor (e.g., NBD-PE) and an acceptor (e.g., Rhodamine-PE) fluorescent lipid pair incorporated into the same liposome. Fusion with an unlabeled liposome population leads to the dilution of the fluorescent probes, resulting in a decrease in FRET and an increase in the donor's fluorescence emission.

Materials:

-

Labeled liposomes (containing 0.5-1 mol% each of NBD-PE and Rhodamine-PE)

-

Unlabeled liposomes (of the same or different lipid composition)

-

Fluorometer with temperature control

-

Quartz cuvettes

-

Fusion buffer (e.g., HEPES-buffered saline, pH 7.4)

-

Triton X-100 solution (e.g., 10% v/v) for determining maximum fluorescence

Procedure:

-

In a quartz cuvette, add the labeled liposomes to the fusion buffer at a specific concentration (e.g., 5 µM).

-

Place the cuvette in the fluorometer and record the baseline fluorescence of the donor (NBD-PE: excitation ~465 nm, emission ~530 nm). This represents 0% fusion (F₀).

-

Initiate the fusion reaction by adding the unlabeled "target" liposomes at a desired ratio (e.g., 1:9 labeled to unlabeled).

-

Monitor the increase in NBD fluorescence over time as lipid mixing occurs.

-

After the fusion reaction has reached a plateau or at a designated endpoint, add a small volume of Triton X-100 solution to completely disrupt all liposomes and achieve maximum probe dilution. Record the fluorescence, which represents 100% fusion (F_max).

-

The percentage of lipid mixing at a given time point (F) can be calculated using the following formula: % Fusion = [(F - F₀) / (F_max - F₀)] * 100

Protocol 3: Calcein Leakage Assay

This assay measures the release of encapsulated aqueous content from liposomes, which can be indicative of membrane destabilization or fusion events. Calcein, a fluorescent dye, is encapsulated in liposomes at a self-quenching concentration. Leakage of calcein into the surrounding buffer results in its dilution and a corresponding increase in fluorescence.

Materials:

-

Calcein-encapsulated liposomes

-

Fluorometer

-

Buffer for dilution (e.g., PBS)

-

Triton X-100 solution (e.g., 10% v/v)

Procedure:

-

Prepare liposomes by hydrating a lipid film with a solution containing a self-quenching concentration of calcein (e.g., 80 mM).

-

Remove unencapsulated calcein by size-exclusion chromatography or dialysis.

-

Dilute the calcein-loaded liposomes in the desired buffer in a cuvette and measure the baseline fluorescence (F₀).

-

Induce leakage by adding the agent of interest (e.g., changing the pH by adding a small amount of acid, adding a fusogenic peptide).

-

Monitor the increase in fluorescence over time.

-

To determine the maximum fluorescence (F_max), add Triton X-100 to completely lyse the liposomes and release all encapsulated calcein.

-

The percentage of calcein leakage at a given time (F) is calculated as: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

Visualization of Mechanisms and Workflows

DOPE-Mediated Endosomal Escape Pathway

Caption: DOPE facilitates the escape of therapeutic payloads from the endosomal pathway.

Experimental Workflow for FRET-Based Lipid Mixing Assay

Caption: Workflow for quantifying liposome fusion using a FRET-based lipid mixing assay.

Conclusion

DOPE is an indispensable component in many lipid-based drug delivery systems, primarily due to its potent fusogenic properties that are critical for the efficient endosomal escape of therapeutic payloads. Its unique conical molecular shape and its propensity to undergo a pH-dependent transition to the inverted hexagonal phase are the key drivers of its function. A thorough understanding of the mechanisms of DOPE-mediated fusion and the robust experimental methodologies to characterize it are paramount for the rational design and optimization of next-generation nanomedicines. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to DOPE-Maleimide Applications in Gene Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of non-viral gene delivery, the development of efficient and targeted vectors is paramount. Among the various lipid-based systems, those incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) have garnered significant attention. DOPE's inherent fusogenic properties, particularly its propensity to form non-bilayer hexagonal phases in acidic environments, facilitate the crucial step of endosomal escape, thereby enhancing the delivery of genetic cargo into the cytoplasm. This guide focuses on a functionalized derivative of DOPE, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (DOPE-Mal or MPB-DOPE), which features a maleimide group. This reactive moiety allows for the covalent conjugation of thiol-containing ligands, such as peptides and antibodies, to the liposome surface, enabling targeted gene delivery to specific cell types. This document provides a comprehensive technical overview of the applications of DOPE-Mal in gene delivery systems, including quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Concepts: The Role of DOPE and Maleimide Functionalization

DOPE is a zwitterionic helper lipid characterized by its conical molecular shape, a consequence of its small headgroup and unsaturated acyl chains. This geometry is central to its function in gene delivery. While cationic lipids are essential for condensing negatively charged nucleic acids and mediating initial contact with the cell membrane, DOPE's primary role is to facilitate the release of the genetic material from the endosome into the cytoplasm. Upon internalization of a lipoplex via endocytosis, the acidic environment of the late endosome triggers a structural transition in DOPE from a lamellar (bilayer) phase to an inverted hexagonal (HII) phase. This phase transition disrupts the endosomal membrane, leading to the release of the genetic cargo.

The addition of a maleimide group to DOPE (DOPE-Mal) provides a powerful tool for active targeting. The maleimide moiety reacts specifically and efficiently with sulfhydryl (thiol) groups, which are present in the cysteine residues of peptides and antibodies. This allows for the covalent attachment of targeting ligands to the surface of the liposome, directing the gene delivery vehicle to cells that overexpress the corresponding receptors. This targeted approach can significantly enhance transfection efficiency in specific cell populations while minimizing off-target effects.

Quantitative Data on DOPE-Mal Based Gene Delivery Systems

The efficacy of DOPE-Mal functionalized liposomes in gene delivery is influenced by several factors, including the choice of cationic lipid, the molar ratio of the lipid components, the nature of the genetic cargo (plasmid DNA, siRNA, etc.), the targeting ligand, and the cell type. The following tables summarize quantitative data from various studies to provide a comparative overview of formulation characteristics and transfection efficiencies.

| Cationic Lipid | Helper Lipids | Genetic Cargo | Targeting Ligand | Cell Line | Transfection Efficiency | Reference |

| DOTAP | DOPE, DSPE-PEG2000-Maleimide | siRNA | None (for functionalization) | L929 (murine fibroblasts) | Significant knockdown of Ptpn22 mRNA | [1] |

| DC-Cholesterol | DOPE, DSPE-PEG2000-Maleimide | siRNA | RGD peptide | ARPE-19 (human retinal pigment epithelial cells) | ~4-fold increase compared to non-targeted liposomes | [2] |

| DOTAP | DOPE | Plasmid DNA | Mannose | In vivo (mouse liver) | ~10-fold higher than DOPC-containing liposomes | [3] |

| Gemini Amphiphile | DOPE, Cholesterol | Plasmid DNA | None | A549, HeLa | Comparable to Lipofectamine 2000 | [4] |

Table 1: In Vitro Transfection Efficiencies of DOPE-Mal Based Lipoplexes

| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| DOTAP/DOPE/DSPE-PEG2000-Maleimide (47.5/47.5/5) lipoplexes | ~150 | Not specified | Not specified | [1] |

| DC-Chol/DOPE/DSPE-PEG2000-RGD (50/49/1) lipoplexes | 129.7 ± 51 | 32 ± 1.3 | >96 | |

| DC-Chol/DOPE/DSPE-PEG2000-RGD (50/45/5) lipoplexes | 230.7 ± 60.7 | 17.3 ± 0.6 | >96 | |

| Gemini Amphiphile/DOPE liposomes | 326 - 400 | +30.1 to +46.4 | Not applicable |

Table 2: Physicochemical Properties of DOPE-Mal Containing Formulations

Experimental Protocols

This section provides detailed methodologies for key experiments involving DOPE-Mal in gene delivery systems.

Protocol 1: Formulation of Cationic Liposomes Containing DOPE-Maleimide by Thin-Film Hydration

This protocol describes the preparation of cationic liposomes incorporating DOPE-Maleimide using the thin-film hydration method.

Materials:

-

Cationic lipid (e.g., DOTAP)

-

Helper lipid (e.g., DOPE)

-

DOPE-Maleimide (or a PEGylated derivative such as DSPE-PEG-Maleimide)

-

Chloroform

-

Sterile, nuclease-free buffer (e.g., PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Lipid Film Formation: a. Dissolve the cationic lipid, helper lipid, and DOPE-Maleimide in chloroform in a round-bottom flask at the desired molar ratio (e.g., DOTAP:DOPE:DSPE-PEG2000-Maleimide at 47.5:47.5:5). b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure to form a thin lipid film on the inner surface of the flask. c. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: a. Hydrate the lipid film with a sterile, nuclease-free buffer by adding the buffer to the flask and vortexing or sonicating until the lipid film is fully dispersed. This will form multilamellar vesicles (MLVs).

-

Sizing: a. To obtain unilamellar vesicles (LUVs) of a defined size, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome extruder.

Protocol 2: Conjugation of a Cysteine-Containing Peptide to DOPE-Maleimide Liposomes

This protocol outlines the post-insertion method for conjugating a thiol-containing peptide to pre-formed liposomes containing DOPE-Maleimide.

Materials:

-

Pre-formed liposomes containing DOPE-Maleimide (from Protocol 1)

-

Cysteine-terminated targeting peptide (e.g., RGD peptide)

-

Reaction buffer (e.g., PBS, pH 7.2-7.4)

-

Inert gas (e.g., nitrogen or argon)

-

Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

-

Peptide Solution Preparation: Dissolve the cysteine-containing peptide in the reaction buffer.

-

Conjugation Reaction: a. Add the peptide solution to the pre-formed liposome suspension. A typical molar ratio is a 2-fold molar excess of peptide to maleimide groups on the liposomes. b. Gently mix the suspension and incubate at room temperature for several hours to overnight under an inert gas atmosphere to prevent oxidation of the thiol groups.

-

Purification: a. Remove unconjugated peptide by dialysis against the reaction buffer using a dialysis membrane with a molecular weight cut-off that retains the liposomes but allows the free peptide to diffuse out.

Protocol 3: In Vitro Transfection using Targeted Lipoplexes

This protocol describes a general procedure for transfecting mammalian cells with gene-containing lipoplexes functionalized with a targeting ligand.

Materials:

-

Adherent mammalian cells

-

Complete cell culture medium

-

Serum-free medium

-

Plasmid DNA or siRNA

-

Peptide-conjugated DOPE-Maleimide liposomes (from Protocol 2)

-

24-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in a 24-well plate to achieve 70-90% confluency at the time of transfection.

-

Lipoplex Formation: a. In separate tubes, dilute the nucleic acid and the targeted liposomes in a serum-free medium. b. Add the diluted liposome solution to the diluted nucleic acid solution and mix gently. The ratio of positive charges from the cationic lipid to negative charges from the nucleic acid (N/P ratio) is a critical parameter to optimize. c. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

Transfection: a. Aspirate the culture medium from the cells and wash once with serum-free medium. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

-

Post-Transfection: a. After the incubation period, replace the transfection medium with a fresh, complete culture medium. b. Culture the cells for 24-72 hours before assaying for gene expression (e.g., reporter gene assay, qPCR for knockdown, or western blot).

Visualizing the Processes: Signaling Pathways and Experimental Workflows

To better understand the mechanisms and procedures involved in DOPE-Mal-mediated gene delivery, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Experimental workflow for targeted gene delivery using peptide-conjugated DOPE-Maleimide liposomes.

Caption: Receptor-mediated endocytosis pathway for targeted gene delivery with DOPE-Mal lipoplexes.

Cellular Uptake and Intracellular Trafficking

The conjugation of targeting ligands to DOPE-Mal containing liposomes facilitates their uptake through receptor-mediated endocytosis. For instance, liposomes decorated with RGD peptides target integrin receptors, which are often overexpressed on tumor cells and angiogenic endothelial cells. The binding of the RGD peptide to its integrin receptor triggers internalization of the lipoplex, often via clathrin-mediated endocytosis.

Once inside the cell, the lipoplex is trafficked through the endosomal pathway. As the endosome matures, its internal pH drops. This acidic environment is the key trigger for DOPE-mediated endosomal escape. The protonation of the phosphate group of DOPE in the acidic milieu promotes the transition from the lamellar lipid bilayer to the non-bilayer inverted hexagonal (HII) phase. This structural rearrangement destabilizes the endosomal membrane, leading to the release of the encapsulated genetic material into the cytoplasm before it can be degraded by lysosomal fusion.

In addition to receptor-mediated endocytosis, some studies suggest that maleimide-modified liposomes can also be internalized via thiol-mediated transport, which may involve both energy-dependent and energy-independent pathways. This suggests a potentially multifaceted mechanism for the cellular uptake of these targeted gene delivery systems.

Conclusion

DOPE-Maleimide is a valuable tool in the design of sophisticated, targeted gene delivery systems. By combining the inherent fusogenic properties of DOPE with the ability to attach specific targeting ligands via the maleimide group, researchers can develop liposomal vectors with enhanced transfection efficiency and cell-type specificity. The quantitative data and detailed protocols provided in this guide offer a solid foundation for the rational design and optimization of DOPE-Mal-based gene delivery platforms. Further research into the specific signaling pathways triggered by these targeted vectors and the exploration of a wider range of targeting moieties will continue to advance the field of non-viral gene therapy, bringing these promising technologies closer to clinical application.

References

- 1. Transfection efficiency of lipoplexes for site-directed delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of dioleoylphosphatidylethanolamine (DOPE) in targeted gene delivery with mannosylated cationic liposomes via intravenous route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gemini Amphiphile-Based Lipoplexes for Efficient Gene Delivery: Synthesis, Formulation Development, Characterization, Gene Transfection, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of DOPE-Maleimide Containing Liposomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of liposomes containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (DOPE-Mal). This document details the core principles, experimental protocols, and data interpretation for the characterization of these versatile drug delivery vehicles.

Introduction to DOPE-Maleimide Liposomes

Liposomes are artificially prepared vesicles composed of a lipid bilayer. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a phospholipid frequently incorporated into liposomal formulations due to its fusogenic properties, which facilitate the endosomal escape of encapsulated therapeutics. The inclusion of a maleimide-functionalized lipid, such as DOPE-Mal, enables the covalent conjugation of thiol-containing molecules, such as peptides and antibodies, to the liposome surface for targeted drug delivery.[1][2][3][4][5] The structural integrity and physicochemical properties of these liposomes are critical to their function and stability.

Physicochemical Characterization

A thorough characterization of DOPE-Mal containing liposomes is essential to ensure their quality, stability, and efficacy. The primary parameters evaluated are particle size, polydispersity index (PDI), zeta potential, and morphology.

Data Presentation: Physicochemical Properties

The following table summarizes typical physicochemical characteristics of DOPE-Mal and other maleimide-functionalized liposomes based on published data. It is important to note that these values can vary depending on the specific lipid composition, preparation method, and buffer conditions.

| Liposome Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |

| Maleimide-functionalized Doxorubicin Liposomes (M-Lip/Dox) | ~110 | < 0.2 | ~ -15 | |

| Non-functionalized Doxorubicin Liposomes (Lip/Dox) | ~105 | < 0.2 | ~ -10 | |

| pH-responsive DOPE:CHEMS Liposomes | 160 - 170 | < 0.2 | Negative | |

| DC-Chol/DOPE Liposomes | 150 - 300 | 0.2 - 0.4 | +30 to +50 | |

| SA-PBS pH 5.6 Liposomes | 108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2 | |

| DCP-PBS pH 5.6 Liposomes | 88 ± 14 | 0.21 ± 0.02 | -36.7 ± 3.3 |

Experimental Protocols

Detailed methodologies for the preparation and characterization of DOPE-Mal containing liposomes are provided below.

Liposome Preparation: Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing DOPE-containing liposomes in a laboratory setting.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

DOPE-Maleimide (or other maleimide-functionalized lipid)

-

Other lipids as required (e.g., cholesterol, DSPE-PEG2000)

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

Procedure:

-

Lipid Dissolution: Dissolve the lipids (DOPE, DOPE-Mal, and any other components) in chloroform in a round-bottom flask at the desired molar ratio. Ensure the lipids are completely dissolved to form a clear solution.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be set above the phase transition temperature (Tm) of the lipids. This will create a thin, uniform lipid film on the inner wall of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the pre-warmed hydration buffer to the flask. The buffer should be at a temperature above the Tm of the lipids.

-

Vesicle Formation: Agitate the flask by hand-shaking or vortexing above the Tm of the lipids until the lipid film is fully suspended. This results in the formation of a milky suspension of multilamellar vesicles (MLVs).

-

Sizing (Extrusion): To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, pass the MLV suspension through a liposome extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 10-21 passes).

Particle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) and electrophoretic light scattering are standard techniques for determining the size, PDI, and zeta potential of liposomes.

Materials:

-

Liposome suspension

-

DLS instrument

-

Suitable cuvettes

-

Filtered buffer for dilution

Procedure:

-

Sample Preparation: Dilute the liposome suspension to an appropriate concentration with filtered buffer to avoid multiple scattering effects. For zeta potential measurements, dilution in a low ionic strength buffer (e.g., 10 mM NaCl) is recommended to reduce charge screening.

-

Instrument Setup: Set the parameters on the DLS instrument, including temperature (e.g., 25°C), solvent viscosity, and refractive index.

-

Measurement: Place the cuvette in the instrument and allow the sample to equilibrate. For size and PDI, the instrument measures the fluctuations in scattered light intensity. For zeta potential, an electric field is applied, and the particle mobility is measured.

-

Data Analysis: The instrument's software calculates the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

Morphological Characterization: Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for visualizing the high-resolution structure of liposomes in their near-native state.

Procedure:

-

Sample Preparation: A small aliquot of the liposome suspension is applied to an EM grid.

-

Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to form a thin layer of vitrified (non-crystalline) ice, preserving the liposome structure.

-

Imaging: The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures.

-

Analysis: Cryo-EM images can reveal information about the liposome's size, shape, lamellarity (number of lipid bilayers), and the presence of encapsulated material.

Stability of DOPE-Containing Liposomes

DOPE has a cone-like shape due to its small headgroup, which favors the formation of an inverted hexagonal (HII) phase rather than a stable bilayer. This inherent instability can lead to vesicle fusion and aggregation.

Methods to Enhance Stability:

-

Inclusion of Helper Lipids: Incorporating lipids like cholesterol or phosphatidylcholine (PC) can increase bilayer rigidity and stability.

-

PEGylation: The addition of PEGylated lipids (e.g., DSPE-PEG2000) creates a hydrated layer on the liposome surface, providing steric hindrance that prevents aggregation.

-

Storage Conditions: Liposomes are typically stored at 4°C to minimize lipid mobility and degradation. Formulations should be monitored over time for changes in size and PDI.

Visualizations

Experimental Workflow for Liposome Preparation and Characterization

Caption: Workflow for the preparation and structural analysis of DOPE-Mal liposomes.

Logical Relationship of Maleimide Conjugation

Caption: Covalent conjugation of targeting ligands to DOPE-Mal liposomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Maleimide-Functionalized Liposomes for Tumor Targeting via In Situ Binding of Endogenous Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of DOPE-Maleimide with Cellular Membranes

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, applications, and experimental considerations surrounding the interaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (DOPE-Mal) with cellular membranes. This lipid conjugate is a critical component in advanced drug delivery systems, leveraging the unique biophysical properties of DOPE and the versatile conjugation chemistry of the maleimide group.

Core Concepts: The Roles of DOPE and Maleimide

1.1 The Fusogenic Nature of DOPE

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a non-bilayer forming phospholipid integral to many advanced drug delivery formulations.[1] Its defining characteristic is a small, minimally hydrated polar head group relative to its two unsaturated oleoyl chains, giving the molecule a conical shape.[1] This geometry is central to its function:

-

Phase Transition: Under physiological conditions (pH 7.4), DOPE can exist in a stable lamellar (bilayer) phase when combined with other lipids like phosphatidylcholine or cholesterol.[2] However, in the acidic environment of endosomes (pH 5.5-6.5), the ethanolamine headgroup becomes protonated.[3][4] This neutralizes charge repulsion and induces a phase transition to a non-lamellar, inverted hexagonal (HII) phase.

-

Membrane Destabilization: The formation of this HII phase disrupts the lipid bilayer, promoting membrane fusion and the release of encapsulated contents into the cytoplasm. This "fusogenic" property is crucial for overcoming endosomal entrapment, a major hurdle in intracellular drug delivery. The efficacy of this process is strongly influenced by the inclusion of DOPE in the liposome composition.

1.2 The Maleimide Group: A Gateway for Targeted Delivery

The maleimide moiety is a highly specific and efficient reactive group for bioconjugation.

-

Thiol-Specific Conjugation: Maleimide reacts readily with thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues in peptides and proteins. This reaction forms a stable thioether bond, providing a robust method for anchoring targeting ligands to the liposome surface.

-

Surface Functionalization: By incorporating DOPE-Mal into a liposome formulation, the surface can be decorated with antibodies, peptides, or other molecules that recognize specific cell surface receptors, thereby enabling targeted drug delivery.

-

Thiol-Mediated Uptake: Beyond targeted ligand conjugation, the maleimide group itself can enhance cellular uptake by interacting with cell-surface thiols, triggering internalization through mechanisms that may be independent of conventional endocytosis pathways.

Mechanism of Action: From Systemic Circulation to Cytosolic Delivery

The interaction of DOPE-Mal containing liposomes with target cells is a multi-step process designed to achieve site-specific intracellular drug release.

-

Targeting and Binding: Liposomes functionalized via the maleimide group with a specific ligand will circulate and preferentially bind to cells overexpressing the target receptor.

-

Internalization: The liposome-receptor complex is typically internalized via endocytosis, sequestering the therapeutic payload within an endosome.

-

Endosomal Escape: As the endosome matures, its internal pH drops. This acidification triggers the protonation of the DOPE headgroup, initiating the lamellar-to-hexagonal phase transition.

-

Membrane Fusion and Drug Release: The resulting instability in the liposomal membrane facilitates its fusion with the endosomal membrane. This fusion event creates a pore or disrupts the endosomal membrane entirely, releasing the encapsulated drug into the cytoplasm where it can reach its therapeutic target.

This entire process is a key strategy for enhancing the therapeutic index of potent drugs, such as chemotherapeutics, by increasing their concentration at the site of action while minimizing systemic toxicity.

Quantitative Data on DOPE-Containing Liposome Performance

The efficiency of membrane fusion and drug release is highly dependent on the lipid composition of the formulation. The following tables summarize key quantitative data from relevant studies.

| Formulation (Molar Ratio) | Assay Type | pH | Result | Reference Context |

| DOPE/CHEMS | Calcein Leakage | 5.5 | Rapid release | Confirmed pH-sensitivity and fusogenic capability upon acidification. |

| DOPE/CHEMS with DSPE-PEG₂₀₀₀ | Fusion Assay | 5.5 | Decreased fusion ability | Incorporation of PEG-lipids reduces pH-sensitivity and fusion. |

| DOPE/CHEMS with 0.6 mol% Sterol-PEG₁₁₀₀ | Fusion Assay | 5.5 | Capable of fusing | A low concentration of sterol-PEG allows for fusion to be retained. |

| DOPE (40 mol%) / Cholesterol / DSPE-mPEG (5 mol%) / CL / SA | Daunorubicin Release | 5.5 | Rapid release within 1 hr | Formulation optimized for rapid drug release in acidic conditions. |

| DOTMA/DOPE (1:1) with pCMV5 plasmid | Lipid Mixing Fusion | N/A | ~80% fusion observed | Plasmid DNA strongly promotes fusion between cationic liposomes containing DOPE. |

Table 1: pH-Dependent Fusion and Leakage Data.

| Formulation Component | Observation | Implication | Reference Context |

| Increasing mol% of DOTAP (cationic lipid) | Increased binding to cell membranes | Higher positive charge enhances initial cell association. | |

| Increasing mol% of PEG | Decreased cellular internalization | "Stealth" properties of PEG can hinder uptake if not optimized. | |

| DOPE as helper lipid | Increased fusion efficiency | DOPE's conical shape enhances the fusion process with target membranes. | |

| Maleimide modification | Enhanced cellular uptake | Interaction with cell-surface thiols provides an additional uptake mechanism. |

Table 2: Effects of Formulation Components on Cellular Interaction.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DOPE-Mal liposome function.

4.1. Liposome Preparation (Lipid Film Hydration and Extrusion)

This is a standard method for producing unilamellar vesicles of a defined size.

-

Lipid Film Formation: The desired lipids (e.g., DOPE, cholesterol, a stabilizing lipid, and DOPE-Mal) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then removed under reduced pressure (using a rotary evaporator) to form a thin, uniform lipid film on the inside of a round-bottom flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) at a temperature above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): To obtain large unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder.

-

Purification: Unencapsulated drug is removed by methods such as size exclusion chromatography or dialysis.

4.2. Membrane Fusion Assay (FRET-based)

This assay quantifies the mixing of lipid bilayers between liposomes and a target membrane.

-

Probe Incorporation: Two populations of liposomes are prepared. One is co-labeled with a FRET pair of fluorescent lipids (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor) at a concentration where FRET is high (emission from the acceptor is dominant). The second population (target liposomes or cells) is unlabeled.

-

Fusion Induction: The two populations are mixed. A change in conditions (e.g., lowering the pH for pH-sensitive liposomes) is introduced to induce fusion.

-

Signal Measurement: Upon fusion, the fluorescent probes from the labeled liposomes are diluted into the membrane of the unlabeled liposomes. This increases the distance between the donor and acceptor probes, leading to a decrease in FRET efficiency.

-

Quantification: The fusion efficiency is measured as an increase in the donor fluorescence intensity and a corresponding decrease in the acceptor fluorescence intensity over time.

4.3. Content Release Assay (Calcein Leakage)

This assay measures the release of encapsulated contents from liposomes.

-

Encapsulation: Liposomes are prepared by hydrating the lipid film with a solution containing a high concentration of a fluorescent dye, such as calcein. At this high concentration, the fluorescence of calcein is self-quenched.

-

Purification: External, unencapsulated calcein is removed by gel filtration. The resulting liposome solution has low background fluorescence.

-

Release Induction: The liposomes are subjected to a destabilizing condition (e.g., acidification to pH 5.5).

-

Fluorescence Measurement: If the liposome membrane is compromised, the calcein leaks out into the larger external volume. The dilution of the calcein relieves the self-quenching, resulting in a measurable increase in fluorescence intensity. The percentage of release is calculated relative to the maximum fluorescence achieved by completely lysing the liposomes with a detergent (e.g., Triton X-100).

Visualizing Key Processes

Diagrams created using Graphviz provide clear visual representations of complex workflows and mechanisms.

Caption: Experimental workflow for preparing targeted DOPE-Mal liposomes.

References

Methodological & Application

Application Notes and Protocols for DOPE-Maleimide Liposome Formulation for Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. Formulations incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are of particular interest due to DOPE's fusogenic properties, which facilitate the release of encapsulated cargo into the cytoplasm of target cells. The inclusion of a maleimide-functionalized lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal), allows for the covalent conjugation of targeting ligands containing thiol groups, such as antibodies or peptides. This enables the development of actively targeted liposomal drug delivery systems that can enhance therapeutic efficacy and reduce off-target side effects.

These application notes provide a detailed protocol for the formulation, characterization, and application of DOPE-Maleimide (DOPE-Mal) liposomes for targeted drug delivery.

Data Presentation

Table 1: Physicochemical Characteristics of DOPE-Mal Liposome Formulations

| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| DOPE-Mal-1 | DOPE:Cholesterol:DSPE-PEG-Maleimide (50:45:5) | 125 ± 5 | 0.15 ± 0.03 | -15 ± 3 | >90 (for Doxorubicin) |

| DOPE-Mal-2 | DOTAP:DOPE:DSPE-PEG-Maleimide (47.5:47.5:5) | 150 ± 8 | 0.21 ± 0.04 | +25 ± 4 | >95 (for siRNA)[1] |

| pH-sens-Mal | DOPE:CHEMS:DSPE-PEG-Maleimide (6:4:0.3) | 110 ± 6 | 0.18 ± 0.02 | -22 ± 5 | >85 (for Doxorubicin) |

Data are presented as mean ± standard deviation.

Table 2: In Vitro Doxorubicin Release from DOPE-Mal Liposomes

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |

| 1 | 5 ± 1 | 15 ± 2 |

| 4 | 12 ± 2 | 40 ± 3 |

| 12 | 20 ± 3 | 75 ± 4 |

| 24 | 28 ± 4 | 92 ± 5 |

Data are presented as mean ± standard deviation.

Table 3: In Vivo Biodistribution of Targeted DOPE-Mal Liposomes in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)

| Organ | Targeted Liposomes (24h) | Non-Targeted Liposomes (24h) |

| Tumor | 10.5 ± 2.1 | 4.2 ± 1.5 |

| Liver | 15.3 ± 3.5 | 18.9 ± 4.2 |

| Spleen | 8.7 ± 1.9 | 10.1 ± 2.8 |

| Kidneys | 3.1 ± 0.8 | 3.5 ± 1.1 |

| Lungs | 2.5 ± 0.6 | 2.8 ± 0.9 |

| Blood | 5.2 ± 1.3 | 4.8 ± 1.0 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of DOPE-Mal Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar DOPE-Mal liposomes using the thin-film hydration method followed by extrusion.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol (Chol)

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Liposome extruder

-

Polycarbonate membranes (100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve DOPE, Cholesterol, and DSPE-PEG-Maleimide in chloroform in a round-bottom flask at the desired molar ratio (e.g., 50:45:5).

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 37°C) to form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) to a final lipid concentration of 10-20 mg/mL. Vortex the flask for 10-15 minutes until the lipid film is completely suspended, forming a milky suspension of multilamellar vesicles (MLVs).

-

Extrusion: Assemble the liposome extruder with a 100 nm polycarbonate membrane. Equilibrate the extruder to a temperature above the lipid phase transition temperature. Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs).

-

Storage: Store the liposome suspension at 4°C.

Protocol 2: Drug Loading into Liposomes (Doxorubicin Example)

This protocol describes the active loading of doxorubicin into pre-formed liposomes using a transmembrane ammonium sulfate gradient.

Materials:

-

DOPE-Mal liposomes prepared in ammonium sulfate buffer (300 mM, pH 7.4)

-

Doxorubicin hydrochloride

-

HEPES-buffered saline (HBS), pH 7.4

-

Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

-

Gradient Creation: Prepare the liposomes as described in Protocol 1, but use 300 mM ammonium sulfate solution for hydration. After extrusion, remove the external ammonium sulfate by passing the liposome suspension through a size exclusion chromatography column equilibrated with HBS (pH 7.4).

-

Drug Incubation: Add doxorubicin hydrochloride solution to the liposome suspension to achieve the desired drug-to-lipid ratio (e.g., 1:5 w/w).

-

Loading: Incubate the mixture at 60°C for 1-2 hours with gentle stirring.

-

Purification: Remove unencapsulated doxorubicin by passing the liposome-drug mixture through a new size exclusion chromatography column equilibrated with HBS (pH 7.4).

-

Quantification: Determine the encapsulation efficiency by lysing a portion of the liposomes with a detergent (e.g., 1% Triton X-100) and measuring the doxorubicin concentration using a fluorescence spectrophotometer (Ex/Em: 485/590 nm) or by HPLC.[2][3][4]

Protocol 3: Conjugation of Thiolated Ligands to DOPE-Mal Liposomes

This protocol describes the covalent attachment of a thiol-containing targeting ligand (e.g., a thiolated antibody or peptide) to the maleimide-functionalized liposome surface.

Materials:

-

DOPE-Mal liposomes in HBS, pH 7.4

-

Thiolated targeting ligand (e.g., reduced antibody)

-

Reaction buffer: HBS, pH 6.5-7.5

Procedure:

-

pH Adjustment: Adjust the pH of the DOPE-Mal liposome suspension to 6.5-7.5 with 0.1 M HCl or NaOH.

-

Ligand Addition: Add the thiolated targeting ligand to the liposome suspension at a desired molar ratio (e.g., 1:1000 ligand-to-lipid).

-

Conjugation Reaction: Incubate the mixture overnight at 4°C or for 2-4 hours at room temperature with gentle stirring, protected from light.

-

Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol such as L-cysteine to the reaction mixture and incubate for an additional 30 minutes.

-

Purification: Remove unconjugated ligand by size exclusion chromatography or dialysis.

-

Characterization: Confirm the successful conjugation by protein quantification assays (e.g., BCA assay) or by SDS-PAGE analysis.

Mandatory Visualization

Caption: Experimental workflow for the preparation and characterization of targeted DOPE-Mal liposomes.

Caption: Signaling pathway of targeted DOPE-Mal liposome for intracellular drug delivery.

References

- 1. mdpi.com [mdpi.com]

- 2. A simple and rapid measurement method of encapsulation efficiency of doxorubicin loaded liposomes by direct injection of the liposomal suspension to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols for Targeted siRNA Delivery Using DOPE-Mal Functionalized Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful and highly specific mechanism for silencing gene expression, presenting a promising therapeutic modality for a wide range of diseases. However, the effective delivery of siRNA to target cells in vivo remains a significant challenge due to its inherent instability and poor cellular uptake. This document provides detailed application notes and protocols for the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (DOPE-Mal) in the formulation of targeted liposomal delivery systems for siRNA.

DOPE, a fusogenic lipid, is incorporated into liposomes to facilitate endosomal escape, a critical step for the cytoplasmic delivery of siRNA to the RNA-induced silencing complex (RISC). The maleimide functional group on DOPE-Mal allows for the covalent conjugation of thiol-containing targeting ligands, such as peptides (e.g., RGD) or antibody fragments, enabling the specific delivery of the siRNA payload to target cells and tissues. This targeted approach enhances therapeutic efficacy while minimizing off-target effects and potential cytotoxicity.

Data Presentation: Physicochemical and Biological Properties of DOPE-Mal siRNA Liposomes

The following tables summarize quantitative data from representative studies on liposomal siRNA delivery systems incorporating DOPE and maleimide-functionalized lipids for targeting. These tables are intended to provide a comparative overview of formulation parameters and their impact on delivery efficiency and biological activity.

Table 1: Physicochemical Characterization of Targeted siRNA Liposomes

| Formulation ID | Cationic Lipid | Helper Lipid(s) | Targeting Ligand | Molar Ratio (Cationic:Helper:Targeting) | Particle Size (nm) | Zeta Potential (mV) | siRNA Encapsulation Efficiency (%) | Reference |

| RGD-LP-1 | DC-Chol | DOPE, DSPE-PEG-RGD | RGD Peptide | 50:49:1 | 156.4 ± 37.5 | +24.9 ± 1.5 | 98.8 ± 0.01 | [1][2][3] |

| RGD-LP-2 | DC-Chol | DOPE, DSPE-PEG-RGD | RGD Peptide | 50:45:5 | 230.7 ± 60.7 | +17.3 ± 0.6 | >96 | [1][2] |

| T14diLys-LP | T14diLys | DOPE | None | 1:2 (lipid ratio) | 114.1 ± 1.9 | +45 (at N/P 5) | ~90 (at N/P 5) | |

| DOTAP-LP | DOTAP | DOPE | None | 1:1 | ~150 | +30 to +40 | >90 |

Table 2: In Vitro Gene Silencing Efficiency and Cytotoxicity

| Formulation ID | Cell Line | Target Gene | siRNA Conc. (nM) | Gene Knockdown (%) | Viability (%) | Reference |

| RGD-LP-1 | ARPE-19 | FAM-siRNA (uptake) | N/A | ~4-fold higher uptake vs. non-targeted | >80 | |

| T14diLys-LP | eGFP-DLD1 | eGFP | 100 | 52.9 ± 4.3 (at N/P 5) | >85 (at 1 µg/mL siRNA) | |

| DOTAP/DOPE | A549 | Actin | 40 | ~70 (at N/P 5) | ~95 (at N/P 5) | |

| MA-Chol/DOPE | PC-3 | N/A | N/A | N/A | ~100 | |

| DC-Chol/DOPE | PC-3 | N/A | N/A | N/A | Dose-dependent decrease |

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and in vitro evaluation of DOPE-Mal functionalized liposomes for targeted siRNA delivery.

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the thin-film hydration method for preparing liposomes incorporating DOPE-Mal.

Materials:

-

Cationic lipid (e.g., DC-Chol, DOTAP)

-

Helper lipid (DOPE)

-

Maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide or a custom synthesized DOPE-Mal)

-

Cholesterol (optional, for membrane stability)

-

Chloroform

-

Hydration buffer (e.g., sterile, nuclease-free PBS or HEPES-buffered saline)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the cationic lipid, DOPE, DOPE-Mal (or DSPE-PEG-Maleimide), and cholesterol (if used) in chloroform at the desired molar ratio.

-

Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a pre-warmed (above the lipid phase transition temperature) hydration buffer by gentle rotation. The volume of the buffer should be calculated to achieve the desired final lipid concentration.

-

Allow the mixture to swell for 1-2 hours at the same temperature to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Pass the lipid suspension through the extruder 10-20 times to ensure a homogenous size distribution.

-

Store the prepared maleimide-functionalized liposomes at 4°C until further use.

-

Protocol 2: Conjugation of Targeting Ligand to Maleimide-Functionalized Liposomes

This protocol details the conjugation of a thiol-containing targeting peptide (e.g., RGD) to the maleimide group on the liposome surface.

Materials:

-

Maleimide-functionalized liposomes (from Protocol 1)

-

Thiol-containing targeting peptide (e.g., Cys-RGD)

-

Conjugation buffer (e.g., sterile PBS, pH 7.0-7.4)

-

Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

-

Dissolve the thiol-containing peptide in the conjugation buffer.

-

Add the peptide solution to the maleimide-functionalized liposome suspension at a specific molar ratio (e.g., 1:1 peptide to maleimide-lipid).

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench any unreacted maleimide groups by adding a thiol-containing compound like cysteine (optional).

-

Remove the unconjugated peptide by size exclusion chromatography or dialysis against the desired buffer.

-

Characterize the resulting targeted liposomes for size, zeta potential, and conjugation efficiency.

Protocol 3: siRNA Encapsulation and Lipoplex Formation

This protocol describes the complexation of siRNA with the prepared targeted cationic liposomes.

Materials:

-

Targeted cationic liposomes (from Protocol 2)

-

siRNA stock solution (in nuclease-free water or buffer)

-

Nuclease-free buffer (e.g., Opti-MEM or MES buffer)

Procedure:

-

Dilute the targeted liposome suspension to the desired concentration in the nuclease-free buffer.

-

Dilute the siRNA stock solution to the desired concentration in a separate tube with the same buffer.

-

Calculate the required volumes of the liposome and siRNA solutions to achieve the desired Nitrogen-to-Phosphate (N/P) ratio. The N/P ratio is the molar ratio of the positively charged nitrogen atoms in the cationic lipid to the negatively charged phosphate groups in the siRNA.

-

Gently add the diluted siRNA solution to the diluted liposome suspension while vortexing or pipetting to ensure rapid mixing.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable siRNA-lipoplexes.

Protocol 4: Characterization of Targeted siRNA Lipoplexes

Methods:

-

Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

-

Zeta Potential: Determine the surface charge of the lipoplexes using Laser Doppler Velocimetry. A positive zeta potential is generally desired for interaction with the negatively charged cell membrane.

-

siRNA Encapsulation Efficiency:

-

Gel Retardation Assay: Run the lipoplexes on an agarose gel. Free siRNA will migrate into the gel, while encapsulated siRNA will remain in the loading well.

-

Quant-iT RiboGreen Assay: Quantify the amount of unencapsulated siRNA in the supernatant after centrifugation of the lipoplexes. The encapsulation efficiency is calculated as: ((Total siRNA - Unencapsulated siRNA) / Total siRNA) * 100%.

-

Protocol 5: In Vitro Transfection and Gene Silencing Assay

Procedure:

-

Cell Seeding: Plate the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection:

-

On the day of transfection, replace the cell culture medium with fresh, serum-free or serum-containing medium (this may require optimization).

-

Add the prepared targeted siRNA lipoplexes to the cells to achieve the desired final siRNA concentration.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

-

-

Post-transfection:

-

After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

-

Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.

-

-

Assessment of Gene Knockdown:

-

RT-qPCR: Measure the level of target mRNA knockdown by reverse transcription-quantitative polymerase chain reaction.

-

Western Blotting: Measure the level of target protein knockdown.

-

Functional Assays: If the target is an enzyme or has a measurable function, perform a relevant functional assay.

-

Protocol 6: Cytotoxicity Assay

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

The following day, treat the cells with a range of concentrations of the targeted siRNA lipoplexes.

-

Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the cells for 24-72 hours.

-

Assess cell viability using a standard method such as the MTT, MTS, or resazurin assay.

Visualizations

Caption: Experimental workflow for targeted siRNA delivery using DOPE-Mal liposomes.

Caption: Mechanism of targeted siRNA delivery and gene silencing via DOPE-Mal liposomes.

References

- 1. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: DOPE-Maleimide in pH-Sensitive Liposomes for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a pivotal component in the design of pH-sensitive liposomal drug delivery systems. Its unique conical molecular shape drives the transition of liposomes from a stable lamellar phase at physiological pH (7.4) to a fusogenic inverted hexagonal (HII) phase in acidic environments, such as those found in tumor microenvironments and endosomes.[1][2][3] This transition facilitates the rapid release of encapsulated therapeutic agents directly into the cytoplasm of target cells, enhancing efficacy and reducing off-target effects.[2][4] The incorporation of a maleimide-functionalized lipid, such as DSPE-PEG-Maleimide, provides a versatile platform for conjugating targeting ligands (e.g., antibodies, peptides) to the liposome surface, enabling active targeting to specific cell types. This document provides a comprehensive overview, formulation data, and detailed protocols for the preparation and characterization of DOPE-based, maleimide-functionalized, pH-sensitive liposomes.

Mechanism of Action: The Role of DOPE and CHEMS

The pH sensitivity of these liposomes typically relies on the combination of DOPE with a weakly acidic amphiphile like cholesteryl hemisuccinate (CHEMS).

-

At Physiological pH (7.4): The carboxyl group of CHEMS is deprotonated and negatively charged. This creates electrostatic repulsion with the phosphate group of DOPE, forcing the conical DOPE molecules into a stable bilayer (lamellar) structure that effectively retains the encapsulated drug.

-

At Acidic pH (<6.5): In the acidic environment of an endosome or tumor, the CHEMS carboxyl group becomes protonated, neutralizing its charge. This eliminates the electrostatic repulsion, allowing the cone-shaped DOPE lipids to revert to their preferred, non-bilayer inverted hexagonal (HII) phase. This structural transition destabilizes the liposomal membrane, leading to fusion with the endosomal membrane and the release of the therapeutic payload into the cytoplasm.

Applications

DOPE-based pH-sensitive liposomes are particularly valuable for delivering therapeutics that need to reach the cell cytoplasm to be effective.

-

Oncology: Targeted delivery of chemotherapeutics (e.g., doxorubicin, paclitaxel) to the acidic tumor microenvironment or after endocytosis by cancer cells.

-

Gene Therapy: Facilitating the endosomal escape of nucleic acids like siRNA and plasmid DNA, a critical barrier in non-viral gene delivery.

-

Intracellular Delivery: Delivering a wide range of biologics and small molecules that would otherwise be degraded in the endo-lysosomal pathway.

Formulation and Characterization Data

The physicochemical properties of liposomes are critical for their performance. The molar ratio of lipids significantly impacts size, charge, stability, and pH sensitivity.

Table 1: Physicochemical Properties of pH-Sensitive Liposome Formulations